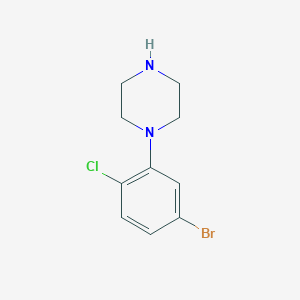
3,6-Dichloro-5-methylpyridazine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dichloro-5-methylpyridazine-4-carbonitrile is a chemical compound with the molecular formula C6H3Cl2N3 It is a derivative of pyridazine, characterized by the presence of two chlorine atoms and a methyl group attached to the pyridazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-5-methylpyridazine-4-carbonitrile typically involves the chlorination of 5-methylpyridazine-4-carbonitrile. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure complete chlorination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The final product is purified through crystallization or distillation to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dichloro-5-methylpyridazine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine.
Oxidation Reactions: Oxidation of the methyl group can be achieved using oxidizing agents like potassium permanganate, resulting in the formation of carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), mild heating.
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran), low temperatures.
Oxidation: Oxidizing agents (potassium permanganate), solvents (water, acetone), moderate temperatures.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the chlorine atoms.
Reduction: Amines.
Oxidation: Carboxylic acids.
Aplicaciones Científicas De Investigación
3,6-Dichloro-5-methylpyridazine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,6-Dichloro-5-methylpyridazine-4-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.
Comparación Con Compuestos Similares
Similar Compounds
- 3,6-Dichloro-4-methylpyridazine
- Methyl 3,6-dichloro-5-methylpyridazine-4-carboxylate
- 6-Chloro-5-methylpyridazine-3-carbonitrile
Uniqueness
3,6-Dichloro-5-methylpyridazine-4-carbonitrile is unique due to the presence of both chlorine atoms and a nitrile group on the pyridazine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H3Cl2N3 |
|---|---|
Peso molecular |
188.01 g/mol |
Nombre IUPAC |
3,6-dichloro-5-methylpyridazine-4-carbonitrile |
InChI |
InChI=1S/C6H3Cl2N3/c1-3-4(2-9)6(8)11-10-5(3)7/h1H3 |
Clave InChI |
NFZIFPJNXYMIBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN=C1Cl)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





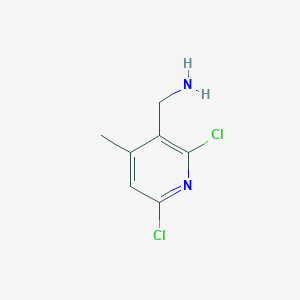
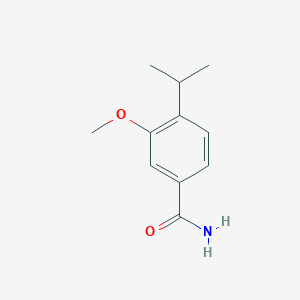
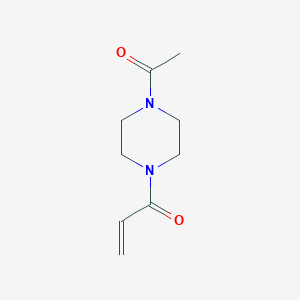
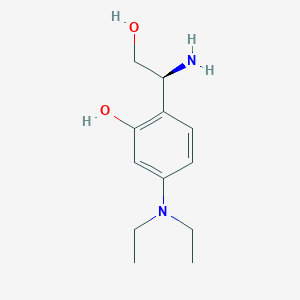
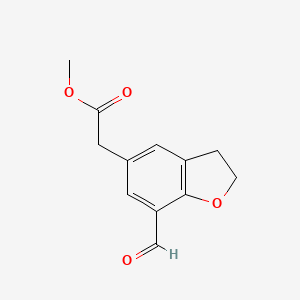
![1-[Bromo(difluoro)methyl]-4-iodo-pyrazole](/img/structure/B13554201.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide](/img/structure/B13554222.png)

